methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride
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Overview
Description
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another method involves the palladium-catalyzed intramolecular oxidation of substituted anilines . Industrial production methods often utilize microwave-assisted synthesis to improve yields and reduce reaction times .
Chemical Reactions Analysis
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide in carbon tetrachloride.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex structures.
Common reagents used in these reactions include methanesulfonic acid, potassium carbonate, and various oxidizing and reducing agents . Major products formed from these reactions include various substituted indole derivatives and complex cyclic structures .
Scientific Research Applications
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride involves its interaction with various molecular targets. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .
Comparison with Similar Compounds
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 4-fluoro-1H-indole-7-carboxylate: Used in the synthesis of various pharmaceuticals.
Methyl 5-bromoindole-7-carboxylate: Studied for its potential anticancer properties.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-4-3-5-8-9(11(13)14-2)6-12-10(7)8;/h3-5,9,12H,6H2,1-2H3;1H |
InChI Key |
NJKRMAYSTPXDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CN2)C(=O)OC.Cl |
Origin of Product |
United States |
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